molecular formula C21H22O6 B1676684 Mollicellin I CAS No. 1016605-29-0

Mollicellin I

Cat. No. B1676684
M. Wt: 370.4 g/mol
InChI Key: NTWOSLVOKRNGLX-UHFFFAOYSA-N
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Description

Mollicellin I, also known as compound 1, is a depsidone . It exhibits minimal growth inhibitory activity against human breast cancer (Bre04), human lung (Lu04), and human neuroma (N04) cell lines, with GI50 values exceeding 10 μg/mL .


Synthesis Analysis

Mollicellin I was isolated from an ethyl acetate extract of Chaetomium brasiliense . In a study, 235 depsidones from various sources were investigated for the possibility of identifying CB2-selective agonists by performing multiple docking studies .


Molecular Structure Analysis

The molecular formula of Mollicellin I is C21H22O6 . The average mass is 370.396 Da and the monoisotopic mass is 370.141632 Da .


Chemical Reactions Analysis

Mollicellin I has been evaluated for its antibacterial activities against Staphylococcus aureus (sensitive and resistant strains), Escherichia coli, Agrobacterium tumefaciens, Salmonella typhimurium, Pseudomonas lachrymans, Ralstonia solanacearum, Xanthomonas vesicatoria and cytotoxic activities against two human cancer cell lines (HepG2 and Hela) .

Scientific Research Applications

Anticancer Properties

Mollicellin I, a secondary metabolite derived from certain fungi, has demonstrated significant growth inhibitory activity against various human cancer cell lines. Studies have shown its efficacy against human breast cancer, lung cancer, and neuroma cell lines, with GI(50) values ranging between 2.5-8.6 µg/ml. These findings suggest a potential application of mollicellin I in cancer therapy, particularly in targeting these specific types of cancer (Li et al., 2008).

Antibacterial and Antioxidant Activity

Mollicellin I has also been found to exhibit antibacterial activities, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This indicates its potential use as an antibacterial agent in fighting infections caused by these bacteria. Additionally, mollicellin I has shown antioxidant properties, based on DPPH radical scavenging activity. This dual role highlights its potential in pharmaceutical applications where both antibacterial and antioxidant properties are beneficial (Ouyang et al., 2018).

Antimalarial and Antimycobacterial Effects

Research has also identified antimalarial activity in mollicellin I, particularly against Plasmodium falciparum. Moreover, it exhibits antimycobacterial activity against Mycobacterium tuberculosis and antifungal activity against Candida albicans. This broad spectrum of activity against various pathogens underscores its potential as a versatile therapeutic agent in treating multiple infectious diseases (Khumkomkhet et al., 2009).

Cytotoxicity Against Various Cell Lines

Furthermore, mollicellin I has been found to exhibit cytotoxicity against different human cancer cell lines, including HepG2 (liver cancer) and Hela (cervical cancer) cell lines. This cytotoxic activity suggests its potential use in developing cancer treatments targeting these specific cell types (Promgool et al., 2021).

Inhibition of MRSA

Mollicellin I is also notable for its significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness against MRSA highlights its potential in addressing antibiotic-resistant bacterial infections, an increasing concern in healthcare settings (Zhao et al., 2021).

Safety And Hazards

During a fire, irritating and highly toxic gases may be generated by thermal decomposition of Mollicellin I . It is recommended to wear self-contained breathing apparatus and protective clothing when handling this compound .

Future Directions

Mollicellin I and its analogs have shown potential in various bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory effects . Future research could focus on further exploring these properties and their potential applications in drug development .

properties

IUPAC Name

2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-8,22-24H,6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWOSLVOKRNGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mollicellin I

CAS RN

1016605-29-0
Record name Mollicellin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016605290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOLLICELLIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALX4O68IJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Ouyang, Z Mao, H Guo, Y Xie, Z Cui, J Sun, H Wu… - Molecules, 2018 - mdpi.com
… Compared with the NMR data of the known depsidone mollicellin I (7) [25], compound 1 had a similar structure except for one additional ethoxy group (δ H 3.60, 2H, q; δ H 1.19, 3H, t; 2…
Number of citations: 30 www.mdpi.com
GY Li, BG Li, T Yang, GY Liu… - Helvetica Chimica …, 2008 - Wiley Online Library
Two new depsidones, mollicellins I and J (1 and 2, resp.), and a new chromone, 2‐(hydroxymethyl)‐6‐methylmethyleugenin (3), along with six known compounds, 4–9, were isolated …
Number of citations: 45 onlinelibrary.wiley.com
SK Deshmukh, L Dufossé, H Chhipa, S Saxena… - Journal of Fungi, 2022 - mdpi.com
… with the known compounds mollicellin H (72) and mollicellin I (73, Figure 5). Mollicellin H (72… aureus N50, with IC 50 values of 79.44 and 76.35 μg/mL, respectively, while mollicellin I (73…
Number of citations: 32 www.mdpi.com
X Tang, Y He, Z Zhang, H Wu, L He, J Jiang… - Frontiers in Plant …, 2022 - frontiersin.org
… Available phosphorus was only significantly negatively correlated with PE-NMe (20: 2 (11Z, 14Z)/24: 0), N-hydroxy-L-isoleucine and mollicellin I. Both adenine and adenosine were …
Number of citations: 3 www.frontiersin.org
V Dwibedi, SK Rath, S Jain, N Martínez-Argueta… - Applied Microbiology …, 2023 - Springer
… An ethyl acetate extract of Chaetomium brasiliense was used to isolate three novel compounds, mollicellin I (62; Fig. 4), mollicellin J (63), and 2-(hydroxymethyl)-6-methylmethyleugenin…
Number of citations: 5 link.springer.com

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